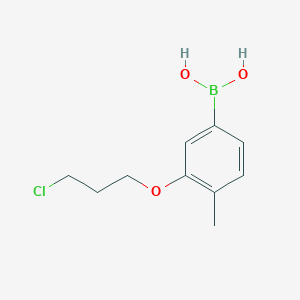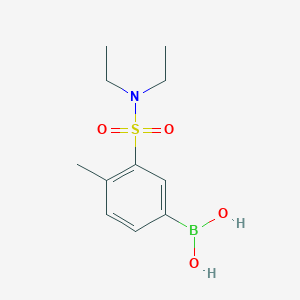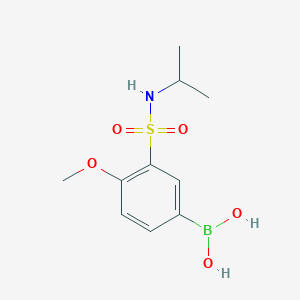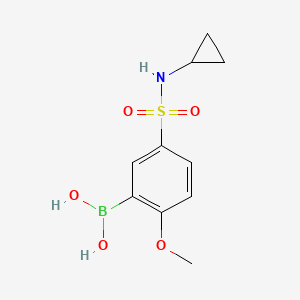
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
Overview
Description
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate is a chemical compound with the CAS Number: 32078-87-8. It has a molecular weight of 222.24 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-oxo-1,2,3,5,6,7-hexahydro-4-cinnolinecarboxylate . The InChI code for this compound is 1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h6,12H,2-5H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.24 . It is a powder that is stored at room temperature .Scientific Research Applications
Potential Applications in Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through the cyclization of specific compounds with 3-oxo-butyric acid ethyl ester, have demonstrated a very good orientation parameter in nematic liquid crystals. This suggests a high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003) (Bojinov & Grabchev, 2003).
Antimalarial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities against P. falciparum, as well as for their antimycobacterium and cytotoxic activities against Vero cells. The study presented diverse substituents and chain lengths, indicating research interest in the therapeutic potentials of these compounds (Ningsanont et al., 2003) (Ningsanont et al., 2003).
Synthesis of Specific Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation with 1,3-dicarbonyl compounds to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These have potential applications in synthesizing more complex chemical structures (Lebedˈ et al., 2012) (Lebedˈ et al., 2012).
Antibacterial and Anticancer Activities
Several studies have investigated the antibacterial and anticancer activities of derivatives of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate. For instance, some compounds have shown significant antibacterial activity, while others have demonstrated noteworthy anti-proliferative effects against various cancer cell lines, further indicating the therapeutic potential of these derivatives (Mir & Mulwad, 2009; Ahmed et al., 2020) (Mir & Mulwad, 2009), (Ahmed et al., 2020).
Mechanism of Action
While the specific mechanism of action for Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is not available, related compounds such as hexahydroisoquinolin derivatives have been studied as EZH2 inhibitors . EZH2 is a histone lysine methyltransferase implicated in cancer aggressiveness and metastasis .
properties
IUPAC Name |
ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(14)13-12-9/h6-7H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVYMYBLOYOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NNC(=O)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)






